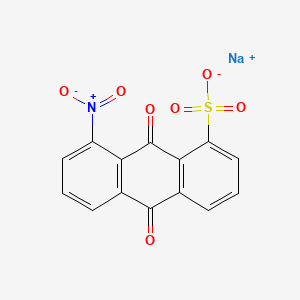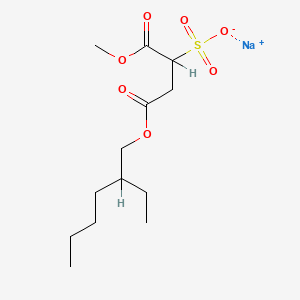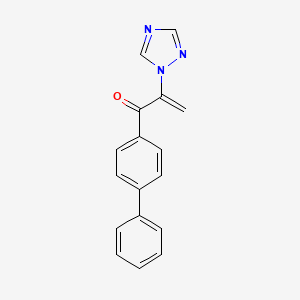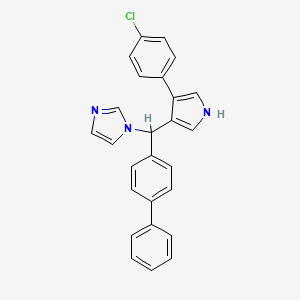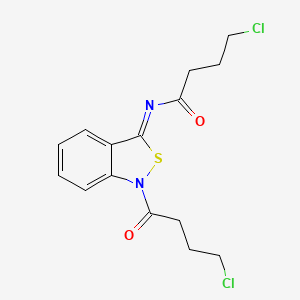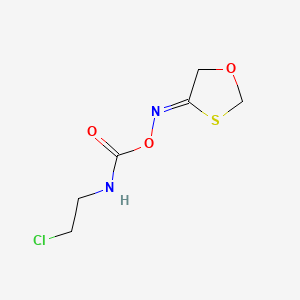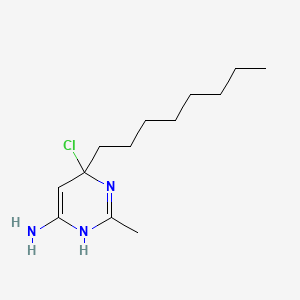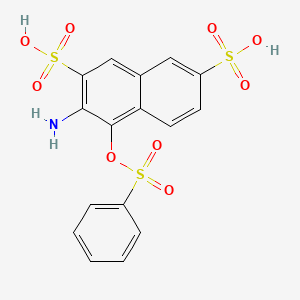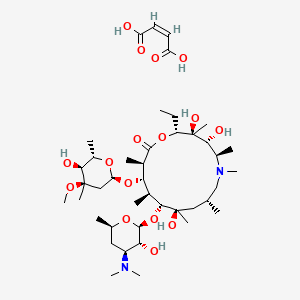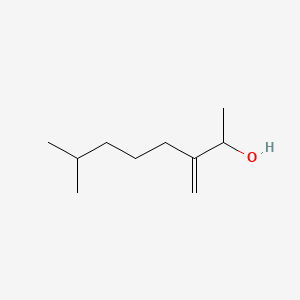
7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative is an organic compound with the molecular formula C10H20O and a molecular weight of 156.26 g/mol. This compound belongs to the class of alcohols and is characterized by its unique structure, which includes a tetrahydro derivative of a methyleneoctadienol. It is commonly used in various chemical and industrial applications due to its distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methyl-3-methyleneocta-4,6-dien-2-one.
Hydrogenation: The key step involves the hydrogenation of the starting material under controlled conditions to produce the tetrahydro derivative.
Purification: The resulting product is then purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large-scale hydrogenation reactors are used to facilitate the hydrogenation process efficiently.
Continuous Purification: Industrial purification methods, such as continuous distillation and large-scale chromatography, are employed to ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated alcohols
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Methyl-3-methyleneocta-4,6-dien-2-one
- 7-Methyl-3-methyleneocta-4,6-dien-2-ol
- 7-Methyl-3-methyleneocta-4,6-dien-2-ol, dihydro derivative
Uniqueness
7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative is unique due to its tetrahydro structure, which imparts distinct chemical and physical properties compared to its non-tetrahydro counterparts. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
71697-21-7 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
7-methyl-3-methylideneoctan-2-ol |
InChI |
InChI=1S/C10H20O/c1-8(2)6-5-7-9(3)10(4)11/h8,10-11H,3,5-7H2,1-2,4H3 |
InChI-Schlüssel |
XWXBDYFMIRDYCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(=C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686409.png)
